

# SU4312: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SU4312

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## Abstract

**SU4312** is a synthetic small molecule initially identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Its ability to modulate key signaling pathways involved in angiogenesis has positioned it as a valuable tool in cancer research. Subsequent studies have revealed unexpected neuroprotective properties and activities against other cellular targets, expanding its potential therapeutic applications. This document provides a comprehensive overview of the chemical and physical properties of **SU4312**, its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

## Chemical Structure and Properties

**SU4312**, with the IUPAC name 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one, is an indolinone derivative.<sup>[1][2]</sup> It exists as a racemate of (Z) and (E) isomers, each exhibiting different inhibitory profiles.<sup>[3][4]</sup> The molecule is characterized by a central indolinone core linked to a dimethylaminophenyl group via a methylene bridge.

## Chemical Structure

- Molecular Formula: C<sub>17</sub>H<sub>16</sub>N<sub>2</sub>O<sup>[5][6]</sup>
- Molecular Weight: 264.33 g/mol <sup>[1]</sup>

- IUPAC Name: 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one[1]
- SMILES: O=C1NC2=C(C=CC=C2)/C1=C/C3=CC=C(N(C)C)C=C3
- CAS Number: 5812-07-7[2][5][6]
- Synonyms: DMBI, NSC 86429[1][5]

## Physicochemical Properties

Property	Value	Reference(s)
Appearance	Orange solid	[6]
Solubility	Soluble in DMSO (25 mg/ml)	[6]
Storage	Store at -20°C	[6]

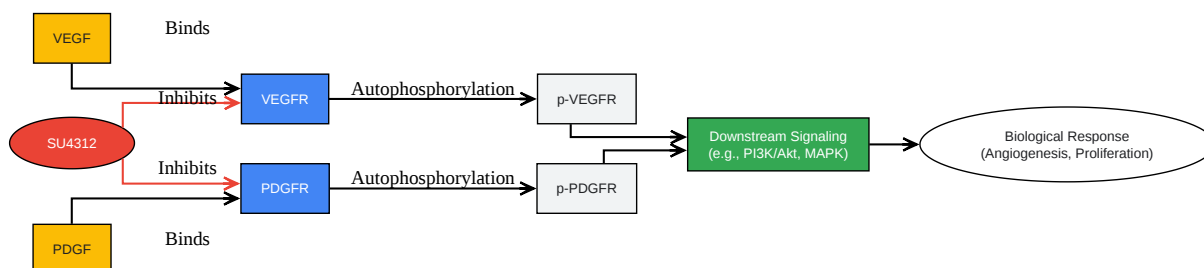
Note: Specific melting and boiling points are not readily available in the reviewed literature.

## Mechanism of Action and Signaling Pathways

**SU4312** exerts its biological effects through the inhibition of multiple signaling pathways, primarily by acting as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases.[3]

## Inhibition of VEGFR and PDGFR Signaling

The primary mechanism of action of **SU4312** is the potent inhibition of VEGFR and PDGFR tyrosine kinases.[5][7] This inhibition disrupts downstream signaling cascades crucial for angiogenesis, cell proliferation, and migration.[7]



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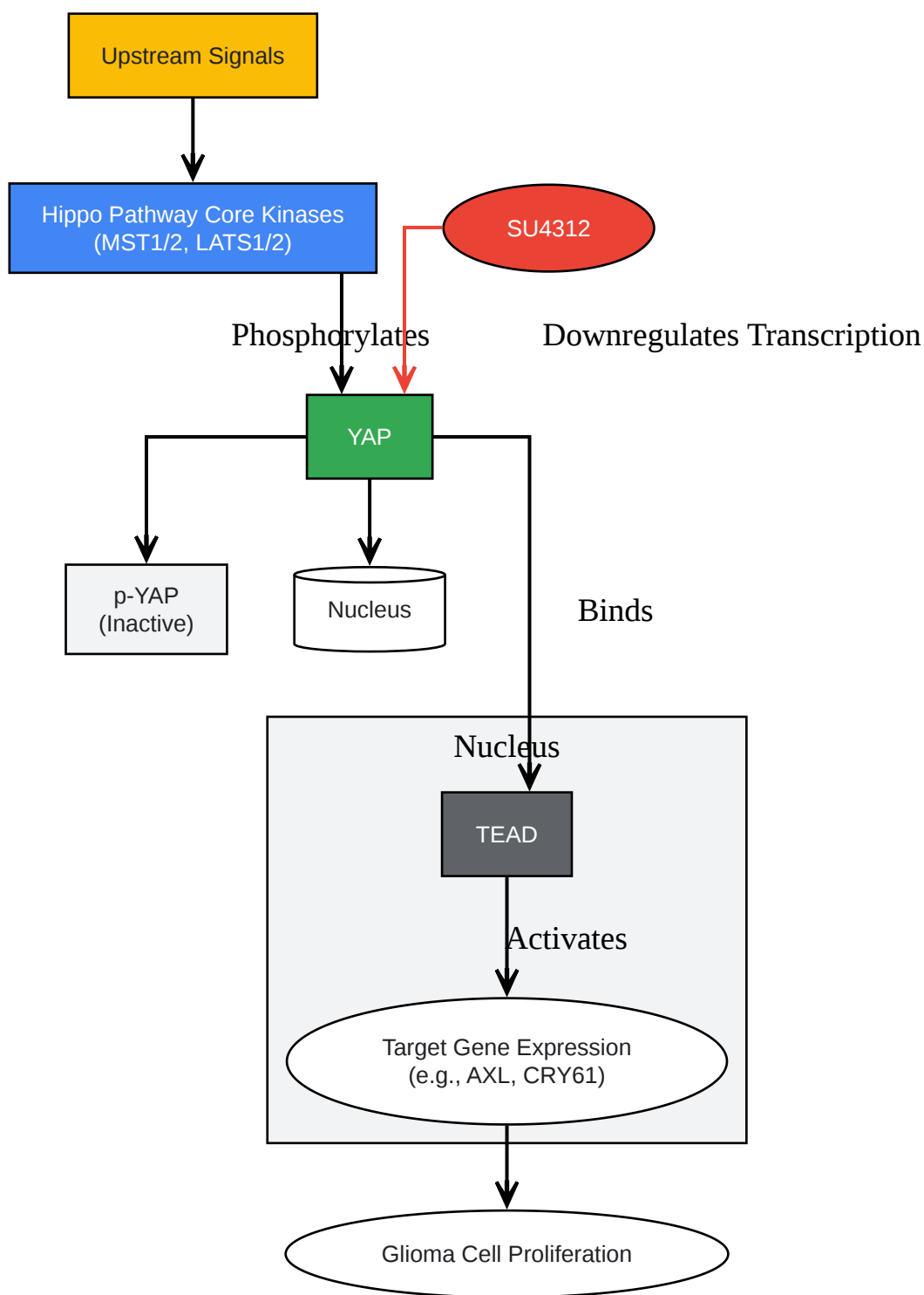
#### VEGFR/PDGFR Signaling Inhibition by **SU4312**

## Neuroprotective Effects via nNOS and MAO-B Inhibition

Unexpectedly, **SU4312** has demonstrated neuroprotective properties independent of its anti-angiogenic activity.[3] It acts as a selective, non-competitive inhibitor of neuronal nitric oxide synthase (nNOS) and a potent inhibitor of monoamine oxidase-B (MAO-B).[2][3][8]

## Downregulation of the Hippo-YAP Pathway

In glioma cells, **SU4312** has been shown to inhibit cell proliferation by down-regulating the transcription and expression of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[1][9] This leads to a decrease in the expression of YAP target genes involved in cell proliferation and survival.[1]



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### SU4312-Mediated Downregulation of the Hippo-YAP Pathway

## Quantitative Data Summary

The following table summarizes the key quantitative data for **SU4312**, including its inhibitory concentrations (IC<sub>50</sub>) against various targets and in different cell lines.

Parameter	Value	Target/Cell Line	Reference(s)
IC <sub>50</sub> (VEGFR)	0.8 µM	VEGFR	[5]
IC <sub>50</sub> (PDGFR)	19.4 µM	PDGFR	[5]
IC <sub>50</sub> ((Z)-SU4312 - FLK-1/VEGFR2)	0.8 µM	FLK-1/VEGFR2	[4]
IC <sub>50</sub> ((Z)-SU4312 - PDGFR)	19.4 µM	PDGFR	[4]
IC <sub>50</sub> ((E)-SU4312 - FLK-1/VEGFR2)	5.2 µM	FLK-1/VEGFR2	[4]
IC <sub>50</sub> ((E)-SU4312 - PDGFR)	24.2 µM	PDGFR	[4]
IC <sub>50</sub> ((E)-SU4312 - EGFR)	18.5 µM	EGFR	[4]
IC <sub>50</sub> ((E)-SU4312 - HER-2)	16.9 µM	HER-2	[4]
IC <sub>50</sub> ((E)-SU4312 - IGF-1R)	10.0 µM	IGF-1R	[4]
IC <sub>50</sub> (nNOS)	19.0 µM	Neuronal NOS	[3][8]
IC <sub>50</sub> (MAO-B)	0.2 µM	Monoamine Oxidase-B	[2]
IC <sub>50</sub> (Glioma Cell Lines)	22.63 µM - 127.1 µM	U251, U87, U373, etc.	[1]
IC <sub>50</sub> (Normal Human Astrocytes - NHA)	305.7 µM	NHA	[1]

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **SU4312**.

## Cell Viability and Proliferation Assays

Objective: To assess the effect of **SU4312** on the viability and proliferation of cancer cells.

### a) CCK-8 Assay<sup>[1]</sup>

- Seed glioma cell lines and normal human astrocytes in 96-well plates.
- After cell attachment, treat with various concentrations of **SU4312** for 24, 48, and 72 hours.
- Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.
- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

### b) EdU Incorporation Assay<sup>[1][10]</sup>

- Treat cells with the desired concentrations of **SU4312** for 24 hours.
- Incubate the cells with 50  $\mu$ M 5-ethynyl-2'-deoxyuridine (EdU) for 2 hours.
- Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
- Perform the click reaction using an Apollo® reaction cocktail.
- Stain the cell nuclei with DAPI.
- Visualize and quantify the EdU-positive cells using fluorescence microscopy.

## Western Blot Analysis<sup>[2][11]</sup>

Objective: To determine the effect of **SU4312** on the protein expression levels of target molecules.

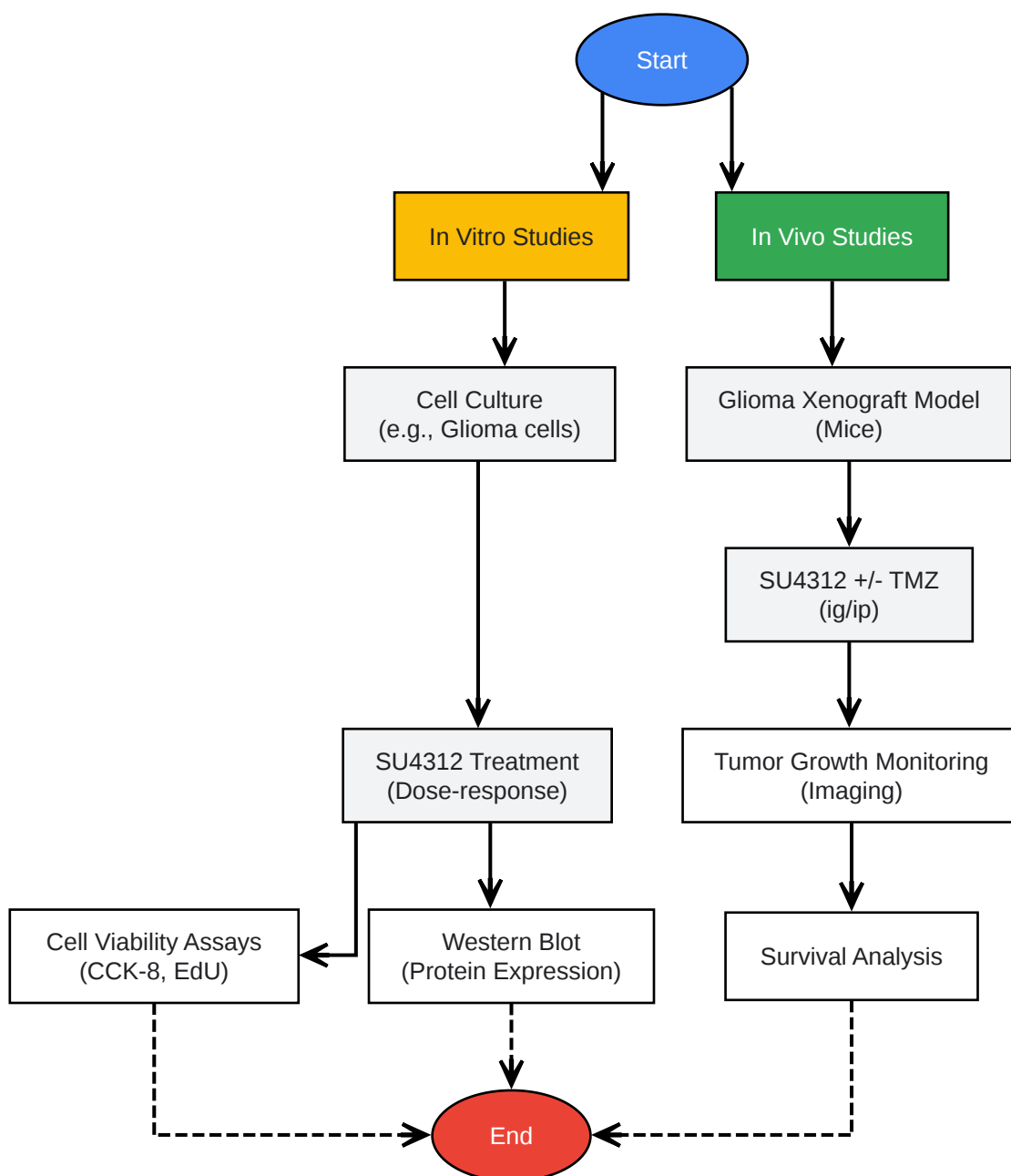
- Treat cells with **SU4312** at the desired concentrations and duration.
- Lyse the cells and determine the protein concentration using the Bradford method.

- Separate 50 µg of protein per sample by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% skimmed milk or 3% bovine serum albumin.
- Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-AXL, anti-CRY61, anti-GAPDH) overnight at 4°C.
- Incubate with the appropriate secondary antibody for 2 hours at room temperature.
- Detect the protein bands using an ECL luminescence system.

## In Vivo Glioma Xenograft Model[11]

Objective: To evaluate the in vivo anti-tumor efficacy of **SU4312**.

- Intracranially inject GFP-luciferase-U87 cells ( $5 \times 10^5$ ) or mCherry-luciferase-GL261 cells ( $2 \times 10^5$ ) into BALB/c nude mice or C57BL/6 mice, respectively.
- Two days post-transplantation, begin treatment with **SU4312** (1 mg/kg) administered intragastrically (5 days on, 2 days off) for 3 weeks.
- For combination studies, administer temozolomide (TMZ) at 7.5 mg/kg intraperitoneally following the same schedule.
- Monitor tumor growth using an in vivo imaging system and record animal survival.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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